![molecular formula C13H15BrN2O B3086600 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-46-3](/img/structure/B3086600.png)
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the spiro linkage imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires a strong base and a suitable solvent to facilitate the formation of the spiro linkage.
Bromination: The final step involves the bromination of the spiro compound. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Coupling: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro[indoline-3,4'-piperidin]-2-one derivatives. A series of compounds synthesized from this scaffold demonstrated significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells.
Case Study: Antiproliferation in Cancer Cell Lines
- Compound : 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
- Cell Lines Tested :
- MCF7: IC50 = 3.597 µM
- A431: IC50 = 2.434 µM
- Mechanism : The compound exhibited multi-targeted inhibitory properties against EGFR and VEGFR-2, suggesting a mechanism involving apoptosis and necrosis induction in cancer cells .
Antimicrobial Activity
The spiro[indoline] framework has also been investigated for its antimicrobial properties . Various derivatives have shown effectiveness against a range of bacterial strains and fungi.
Findings on Antimicrobial Efficacy
- Compounds derived from spiro[indoline] structures were tested against common pathogens.
- Results indicated that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Neurological Applications
Another promising application of this compound is in the treatment of neurological disorders. The compound's structure suggests potential interactions with neurotransmitter systems.
Exploration in Neurology
- Preliminary studies suggest that spiro[indoline] derivatives could inhibit cholinesterase enzymes, which are crucial in the management of Alzheimer's disease.
- The ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies, including one-pot multicomponent reactions which are environmentally friendly and efficient.
Synthesis Overview
Methodology | Description |
---|---|
One-Pot Multicomponent | Involves isatin, ethyl cyanoacetate, and dimedone using DABCO as a catalyst. |
Regioselective Cycloaddition | Utilizes azomethine dipolar cycloaddition to create diverse analogs. |
This approach not only simplifies the synthetic process but also increases yield and reduces waste, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, in anti-tumor applications, it binds to proteins like cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby preventing cell proliferation . The spirocyclic structure allows for a unique binding mode, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine]
- Spiropyrans of the indoline series
Comparison
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one stands out due to its specific bromine substitution and spiro linkage, which confer unique chemical reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and binding affinity to biological targets .
Biological Activity
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a complex organic compound belonging to the class of indole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic framework that integrates an indoline and piperidine moiety. The presence of the bromine atom and the methyl group contributes to its unique reactivity and biological profile. The molecular formula is CHBrNO, with a molecular weight of approximately 292.19 g/mol.
Anticancer Properties
Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain indole derivatives modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Notably, indole derivatives can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.98 μg/mL against MRSA .
Neuroprotective Effects
Research suggests that compounds similar to this compound may exhibit neuroprotective effects by interacting with neurotransmitter systems. They have been shown to modulate serotonin receptors, potentially leading to antidepressant-like effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory properties .
- Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), which are crucial in regulating numerous physiological processes .
Study on Anticancer Activity
In a study assessing the anticancer potential of similar indole derivatives, compounds were tested against A549 lung cancer cells. Results indicated significant antiproliferative effects with IC50 values demonstrating effectiveness at micromolar concentrations .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound A | 5.2 | A549 |
Compound B | 3.8 | HeLa |
This compound | TBD | TBD |
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy against various pathogens found that related compounds exhibited potent activity with MIC values ranging from 0.5 to 5 μg/mL against bacterial strains including MRSA and E. coli .
Properties
IUPAC Name |
6-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-3-2-9(14)8-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWJEYXVGLHJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192304 | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-46-3 | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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